Palatinitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H48O22 |

|---|---|

Molecular Weight |

688.6 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |

InChI Key |

RWJWQKXVEITNKS-JSOWRAQNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Palatinitol (Isomalt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palatinitol, commercially known as Isomalt, is a disaccharide alcohol widely utilized in the food and pharmaceutical industries as a sugar substitute. Its chemical and physical properties, including high thermal stability, resistance to hydrolysis, and non-cariogenicity, make it a versatile excipient and bulk sweetener. This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and illustrating key chemical pathways and relationships through diagrams.

Chemical Structure and Composition

This compound is an equimolar mixture of two stereoisomers: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM).[1][2] It is synthesized in a two-step process from sucrose (B13894). First, the glycosidic bond between glucose and fructose (B13574) in sucrose is rearranged to form isomaltulose. Subsequently, the fructose moiety of isomaltulose is hydrogenated, yielding a mixture of sorbitol and mannitol (B672) moieties linked to the original glucose.[2]

The complete hydrolysis of this compound yields glucose, sorbitol, and mannitol.[3] Due to the hydrogenation of the fructose unit, this compound is a non-reducing sugar alcohol, a key characteristic that defines many of its chemical properties.[4]

Physicochemical Properties

This compound is a white, odorless, and crystalline substance.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄O₁₁ | [2][5] |

| Molecular Weight | 344.31 g/mol | [5] |

| Appearance | White or almost white crystalline powder | [1] |

| Taste | Pure sweet taste, approx. 45-60% of sucrose | [1] |

| Melting Point | 145 - 150 °C | [1] |

| Decomposition Temperature | > 160 °C | [1] |

| Hygroscopicity | Low | [1] |

Solubility

This compound is freely soluble in water, and its solubility increases with temperature. It is practically insoluble in ethanol.[1] The solubility of this compound in water at various temperatures is summarized in Table 2.

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 g water) | Reference |

| 20 | ~24.5 | [1] |

| 25 | ~28 | [1] |

| 40 | ~43 | |

| 60 | ~76 | |

| 80 | ~145 | |

| 100 | ~230 |

Note: Solubility data may vary slightly depending on the specific ratio of 1,6-GPS to 1,1-GPM.

Chemical Stability and Reactivity

Thermal and pH Stability

This compound exhibits high thermal and chemical stability.[4][5] It is resistant to degradation under typical food processing and pharmaceutical formulation conditions. Its stability extends over a wide pH range, showing considerable resistance to acidic and alkaline hydrolysis compared to sucrose. This stability is attributed to the stable glycosidic linkage between the glucose and the polyol (sorbitol or mannitol) moieties.

Hydrolysis

The hydrolysis of this compound into its constituent monosaccharides (glucose) and sugar alcohols (sorbitol and mannitol) is significantly slower than that of sucrose, particularly under acidic conditions. In the human digestive system, this compound is only minimally hydrolyzed by intestinal enzymes.

Maillard Reaction and Caramelization

As a non-reducing sugar alcohol, this compound does not contain a free aldehyde or ketone group. Consequently, it does not participate in the Maillard browning reaction with amino acids, a significant advantage in formulations where color stability is crucial.[4] Caramelization of this compound occurs at temperatures significantly higher than that of sucrose, typically above 160°C.[1]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (one end sealed).

-

Mortar and pestle.

-

Thermometer (calibrated).

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry in a desiccator over a suitable desiccant. Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Filling: Pack the powdered this compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Measurement:

-

Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate until the temperature is approximately 15-20°C below the expected melting point of this compound (~145°C).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the end of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the end of melting.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a sample.

Instrumentation and Reagents:

-

HPLC system equipped with a refractive index (RI) detector.

-

Amino-based or ligand-exchange chromatography column suitable for sugar alcohol analysis.

-

Mobile phase: Acetonitrile/water mixture (e.g., 80:20 v/v) or deionized water for ligand-exchange columns.

-

This compound reference standard.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion

This compound possesses a unique combination of chemical properties that make it a valuable excipient in the pharmaceutical and food industries. Its high stability, non-reducing nature, and well-defined physicochemical characteristics provide formulators with a reliable and versatile ingredient. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this sugar substitute.

References

An In-depth Technical Guide to Palatinitol (Isomalt): Molecular Structure, Properties, Synthesis, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palatinitol, commercially known as Isomalt (B1678288), a sugar substitute widely used in the food and pharmaceutical industries. This document details its molecular structure, physicochemical properties, synthesis process, and metabolic fate in humans, supported by experimental protocols and data visualizations.

Molecular Structure and Formula

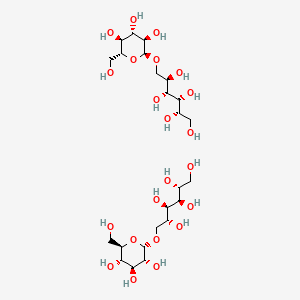

This compound, or Isomalt, is not a single compound but an equimolar mixture of two diastereomeric disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] The chemical formula for both components is C₁₂H₂₄O₁₁.[2]

The structure of these two components is visualized in the diagram below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₁₁ | [2] |

| Molecular Weight | 344.31 g/mol | |

| Appearance | White, crystalline, odorless substance | [1] |

| Melting Point | 145-150 °C | [3] |

| Density | ~1.69 g/cm³ | [4] |

| Solubility in Water | Freely soluble | [2] |

| Solubility in Ethanol | Practically insoluble in anhydrous ethanol | [2] |

| Sweetness | 45-65% of sucrose (B13894) | [3] |

Synthesis of this compound from Sucrose

This compound is synthesized from sucrose in a two-step process. The first step involves the enzymatic conversion of sucrose to isomaltulose, which is then hydrogenated to yield the final mixture of 1,6-GPS and 1,1-GPM.[1]

Experimental Protocol: Synthesis

Step 1: Enzymatic Conversion of Sucrose to Isomaltulose [5]

-

Preparation of Sucrose Solution: Prepare a 45% (w/v) sucrose solution in water.

-

pH Adjustment: Adjust the pH of the sucrose solution to 6.5.

-

Enzymatic Reaction: Introduce immobilized Protaminobacter rubrum cells (containing sucrose isomerase) at a concentration of 10% of the weight of the sucrose solution.

-

Incubation: Maintain the reaction at 28°C with the introduction of sterile compressed air at 0.05 MPa.

-

Reaction Monitoring: Monitor the conversion of sucrose to isomaltulose using High-Performance Liquid Chromatography (HPLC).

-

Downstream Processing: Upon completion, the isomaltulose solution is decolorized, deionized through ion exchange, and concentrated by evaporation.

Step 2: Hydrogenation of Isomaltulose to this compound [3]

-

Reaction Setup: Dissolve the purified isomaltulose in deionized water in a high-pressure reactor.

-

Catalyst Addition: Add a Raney nickel catalyst to the isomaltulose solution.

-

pH and Temperature Adjustment: Adjust the pH to between 6 and 9 and raise the temperature to 60-150°C.

-

Hydrogenation: Introduce hydrogen gas into the reactor at a pressure of 1-2 MPa.

-

Reaction Control: Maintain the pH by the slow addition of 10% NaOH solution.

-

Product Recovery: After the reaction is complete (typically 1.5 hours), the catalyst is removed by filtration. The resulting this compound solution is then purified, concentrated, and crystallized.

The workflow for the synthesis of this compound is illustrated below.

Metabolism of this compound in Humans

The metabolism of this compound is characterized by its limited digestion and absorption in the small intestine, followed by extensive fermentation in the large intestine.

Small Intestine

This compound is only partially hydrolyzed in the small intestine by the brush border enzyme isomaltase.[6] This slow and incomplete hydrolysis results in the release of small amounts of glucose, sorbitol, and mannitol, which are then absorbed.

Large Intestine

The majority of ingested this compound reaches the large intestine intact, where it is fermented by the resident gut microbiota, particularly Bifidobacteria.[7][8][9] This fermentation process yields short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, along with gases like carbon dioxide and hydrogen.[7] The produced SCFAs can be absorbed by the colonocytes and utilized as an energy source.

The metabolic pathway of this compound is depicted in the following diagram.

Analytical and Characterization Methods

Several analytical techniques are employed for the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column: Shodex SUGAR SP0810 (or equivalent)

-

Mobile Phase: Degassed water

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 80°C

-

Detector: Refractive Index (RI)

-

Sample Preparation: Dissolve the sample in water to a concentration of approximately 20 mg/mL.

Thin-Layer Chromatography (TLC)

Protocol:

-

Stationary Phase: Silica gel 60 F254 plates

-

Mobile Phase: A mixture of ethyl acetate, pyridine, water, acetic acid, and propionic acid (50:50:10:5:5 v/v/v/v/v).[10]

-

Visualization: Dip the plate in a 1 g/L solution of sodium periodate, dry, and then dip in a solution of dehydrated alcohol, sulfuric acid, acetic acid, and anisaldehyde (90:5:1:1 v/v/v/v). Heat until colored spots are visible.[10]

Differential Scanning Calorimetry (DSC)

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

-

Analysis: The endothermic peak corresponding to the melting of the sample is recorded. For drug-excipient compatibility studies, a 50/50 (w/w) mixture of this compound and the active pharmaceutical ingredient is analyzed.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the finely ground sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet.[12]

-

Analysis: Obtain the infrared spectrum of the pellet over the range of 4000-400 cm⁻¹.

References

- 1. Isomalt - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CN101597309B - Method for preparing isomalt from isomaltulose - Google Patents [patents.google.com]

- 4. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN112920235A - Preparation method of isomalt - Google Patents [patents.google.com]

- 6. cambridge.org [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isomalt [drugfuture.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. drawellanalytical.com [drawellanalytical.com]

Synthesis of Palatinitol: A Laboratory-Scale Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of Palatinitol, also known as Isomalt (B1678288). The synthesis is a robust two-step process, commencing with the enzymatic isomerization of sucrose (B13894) to produce Palatinose (B82088) (isomaltulose), followed by the catalytic hydrogenation of Palatinose to yield this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The laboratory synthesis of this compound is primarily achieved through a two-stage process:

-

Enzymatic Isomerization of Sucrose to Palatinose: Sucrose is converted into its structural isomer, Palatinose (α-1,6-glycosidic linkage), utilizing the enzyme sucrose isomerase. This enzyme is typically sourced from microorganisms such as Protaminobacter rubrum or Serratia plymuthica.[1][2][3] The use of immobilized enzyme preparations is common to facilitate catalyst recovery and reuse.[4][5]

-

Catalytic Hydrogenation of Palatinose to this compound: The intermediate, Palatinose, is then hydrogenated to produce this compound. This step reduces the fructose (B13574) moiety of Palatinose to a mixture of two sugar alcohols: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[6][7] This reaction is typically carried out using a Raney nickel or a Ruthenium-based catalyst under controlled temperature and pressure.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the this compound synthesis process.

Table 1: Enzymatic Synthesis of Palatinose from Sucrose

| Parameter | Value | References |

| Enzyme Source | Immobilized cells of Protaminobacter rubrum or Serratia plymuthica | [1][9] |

| Substrate | Sucrose | [2] |

| Substrate Concentration | 40% - 60% (w/v) aqueous solution | [9][10] |

| Reaction Temperature | 30 °C | [3] |

| pH | 4.5 - 6.0 | [3][10] |

| Reaction Time | 4 - 20 hours | [3][4] |

| Palatinose Yield | 80% - 87.8% of the product mixture | [4][10] |

| Purification Method | Ion exchange, evaporation, crystallization | [1] |

Table 2: Catalytic Hydrogenation of Palatinose to this compound

| Parameter | Value | References |

| Catalyst | Raney nickel or Ruthenium on an inert support | [6][7] |

| Substrate | Palatinose (isomaltulose) | [6] |

| Substrate Concentration | 20% - 50% (w/w) aqueous solution | [7] |

| Reaction Temperature | 80 - 130 °C | [7] |

| Hydrogen Pressure | 0.5 - 5 MPa (<50 atmospheres) | [7][11] |

| pH | 3.0 - 8.0 | [7] |

| Catalyst Loading | 1% - 2% of Palatinose weight | [11] |

| Reaction Time | 0.5 - 1 hour | [11] |

| Conversion Rate | > 99.8% | [11] |

Experimental Protocols

Step 1: Enzymatic Synthesis of Palatinose

This protocol is based on the use of immobilized microbial cells for the conversion of sucrose.

Materials and Equipment:

-

Sucrose

-

Immobilized cells of Protaminobacter rubrum or Serratia plymuthica expressing sucrose isomerase

-

Deionized water

-

Phosphate (B84403) buffer (50 mM, pH 6.0)

-

Bioreactor or stirred-tank reactor with temperature control

-

Ion-exchange resin

-

Rotary evaporator

-

Crystallization vessel

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a 40% (w/v) sucrose solution in 50 mM phosphate buffer (pH 6.0).[9]

-

Enzymatic Reaction: Transfer the sucrose solution to a bioreactor and bring the temperature to 30°C. Add the immobilized enzyme preparation.[3]

-

Incubation: Maintain the reaction at 30°C with gentle agitation for 4-20 hours.[3][4] The reaction progress can be monitored by measuring the concentration of reducing sugars.[9]

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the solution by filtration or decantation for potential reuse.

-

Purification:

-

Pass the resulting solution through an ion-exchange column to remove charged impurities.[1]

-

Concentrate the solution using a rotary evaporator.

-

Induce crystallization by cooling the concentrated syrup, optionally with the addition of seed crystals.

-

Separate the Palatinose crystals by centrifugation and dry them.[1]

-

Step 2: Catalytic Hydrogenation of Palatinose to this compound

This protocol outlines the hydrogenation of the synthesized Palatinose.

Materials and Equipment:

-

Palatinose

-

Deionized water

-

Raney nickel catalyst (or Ruthenium on a support)

-

High-pressure autoclave (hydrogenation reactor) with temperature and pressure control, and a stirring mechanism

-

Hydrogen gas supply

-

Filtration system to remove the catalyst

-

pH meter and solutions for pH adjustment (e.g., dilute NaOH or HCl)

Procedure:

-

Solution Preparation: Prepare a 20-50% (w/w) aqueous solution of Palatinose. Adjust the pH of the solution to between 5.0 and 8.0.[7][11]

-

Catalyst Addition: Add the Raney nickel catalyst to the Palatinose solution in the autoclave. The catalyst loading should be approximately 1-2% of the Palatinose weight.[11]

-

Hydrogenation Reaction:

-

Catalyst Removal: After cooling the reactor and releasing the pressure, carefully filter the solution to remove the catalyst.

-

Product Isolation: The resulting solution of this compound can be concentrated and crystallized to obtain the final product.

Visualizations

Caption: Overall workflow for the laboratory synthesis of this compound from sucrose.

Caption: Chemical transformation of Palatinose to this compound via catalytic hydrogenation.

References

- 1. Novel Food Information: Isomaltulose (Palatinose™) - Canada.ca [canada.ca]

- 2. balafive.com [balafive.com]

- 3. Frontiers | Animal and Clinical Studies Evaluating Blood Glucose Control With Palatinose-Based Alternative Sweeteners [frontiersin.org]

- 4. Production of palatinose using Serratia plymuthica cells immobilized in chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US20050163903A1 - Method for preparing crystalline isomaltulose and hydrogenated isomaltulose - Google Patents [patents.google.com]

- 7. DE19523008A1 - Prepn of isomaltitol by hydrogenation of isomaltulose soln - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. agrojournal.org [agrojournal.org]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. CN105001279B - The method that isomalt is prepared by catalytic hydrogenation by isomaltoketose - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Palatinitol (Isomalt) Powder for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Palatinitol, also known as Isomalt, a functional sugar alcohol widely utilized in pharmaceutical research and development. This document details the physicochemical characteristics, experimental protocols for their determination, and relevant metabolic pathways, presented in a format tailored for scientific and research applications.

Introduction

This compound is a sugar substitute produced from sucrose (B13894) in a two-stage process.[1] It is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[1] Its sugar-like physical properties, coupled with its low hygroscopicity, high stability, and minimal impact on blood glucose levels, make it a versatile excipient in various pharmaceutical formulations.[2][3] this compound is commercially available in various grades, including agglomerated, milled, and sieved forms, each offering distinct physical properties to suit specific application needs.[4][5]

General Physicochemical Properties

This compound is a white, odorless, crystalline powder with a clean, sweet taste, approximately 45-65% as sweet as sucrose.[6][7] It exhibits excellent thermal and chemical stability, resisting browning reactions and degradation under normal processing conditions.[6]

Quantitative Physical Properties

The physical properties of this compound powder can vary depending on the specific grade and manufacturing process. The following tables summarize key quantitative data for different grades of Isomalt.

Table 1: Bulk and Tapped Density of this compound (Isomalt) Powder

| Grade/Type | Bulk Density (g/cm³) | Tapped Density (g/mL) | Reference |

| Isomalt (unspecified) | 0.45 ± 0.007 | 0.50 ± 0.0093 | [8] |

| Co-processed Isomalt | 0.55 ± 0.006 | 0.61 ± 0.007 | [8] |

| galenIQ™ 720 (agglomerated) | 0.40 | 0.448 | [4][9] |

| galenIQ™ 721 (agglomerated) | 0.40 | 0.448 | [4][9] |

| ISOMALT DC 101 (agglomerated) | 0.38 - 0.48 | Not Specified | [10] |

| galenIQ™ 800 (milled) | 0.50 | Not Specified | [9] |

| galenIQ™ 801 (milled) | 0.50 | Not Specified | [9] |

| galenIQ™ 810 (milled) | 0.59 | Not Specified | [9] |

| galenIQ™ 960 (sieved) | 0.85 | Not Specified | [9] |

| galenIQ™ 981 (sieved) | 0.82 | Not Specified | [9] |

| galenIQ™ 990 (sieved) | 0.78 | Not Specified | [9] |

Table 2: Particle Size Distribution of this compound (Isomalt) Powder

| Grade/Type | d10 (µm) | d50 (µm) | d90 (µm) | Method | Reference |

| galenIQ™ 720 | 95 | 200 | 350 | Mechanical Sieve Shaker | [9] |

| galenIQ™ 721 | 90 | 180 | 360 | Mechanical Sieve Shaker | [9] |

| galenIQ™ 800 | 9 | 22 | 41 | Laser Diffraction | [9] |

| galenIQ™ 801 | 11 | 24 | 45 | Laser Diffraction | [9] |

| galenIQ™ 810 | 5 | 28 | 80 | Laser Diffraction | [9] |

| galenIQ™ 960 | 560 | 1240 | 1910 | Mechanical Sieve Shaker | [9] |

| galenIQ™ 981 | 270 | 380 | 470 | Mechanical Sieve Shaker | [9] |

| galenIQ™ 990 | 340 | 770 | 1290 | Mechanical Sieve Shaker | [9] |

| ISOMALT LM-PF | < 100 | Not Specified | Not Specified | Air Jet Sieving | [11] |

| ISOMALT DC 101 | 100 - 800 (for at least 90% by weight) | Not Specified | Not Specified | ICUMSA GS2/9-37 | [10] |

Table 3: Flowability and Solubility Properties of this compound (Isomalt) Powder

| Grade/Type | Angle of Repose (°) | Solubility in water at 20°C ( g/100g solution) | Reference |

| galenIQ™ 720 | 33 | 25 | [9] |

| galenIQ™ 721 | 31 | 42 | [9] |

Table 4: Hygroscopicity of this compound (Isomalt) Powder

| Property | Description | Reference |

| Hygroscopicity | Very low; lower than most other polyols. Does not significantly absorb additional water up to a relative humidity of 85% at 25°C. | [6][7][12][13] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound powder are outlined below, based on established pharmacopeial methods.

Determination of Bulk and Tapped Density

This protocol follows the procedures outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[14][15]

Objective: To determine the bulk and tapped densities of the powder.

Apparatus:

-

A graduated cylinder (typically 250 mL)

-

A tapped density tester capable of producing a specified number of taps (B36270) per minute from a fixed height.

Procedure for Bulk Density (Method 1):

-

Pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.

-

Gently introduce a weighed amount (approximately 100 g) of the powder into a dry graduated cylinder without compacting.

-

Carefully level the powder bed without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Calculate the bulk density in g/mL using the formula: Bulk Density = mass / V₀.

Procedure for Tapped Density:

-

Following the bulk density measurement, secure the graduated cylinder in the holder of the tapped density tester.

-

Subject the cylinder to a specified number of taps (e.g., 10, 500, and 1250 taps).

-

Read the corresponding tapped volumes (V₁₀, V₅₀₀, V₁₂₅₀) to the nearest graduated unit.

-

If the difference between two consecutive readings is less than or equal to 2 mL, the final reading is the tapped volume (Vf). If the difference is greater, continue tapping in increments until the difference is within the limit.

-

Calculate the tapped density in g/mL using the formula: Tapped Density = mass / Vf.

Determination of Particle Size Distribution by Laser Diffraction

Objective: To measure the particle size distribution of the powder.

Principle: This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Large particles scatter light at small angles with high intensity, whereas small particles scatter light at larger angles with low intensity.

Apparatus:

-

A laser diffraction particle size analyzer.

Procedure:

-

Ensure the instrument is calibrated and the sample dispersion unit is clean.

-

Select an appropriate dispersion medium (e.g., air for dry powders or a liquid in which the powder is insoluble for wet measurements).

-

Disperse a representative sample of the powder in the chosen medium.

-

The dispersed sample is passed through the laser beam of the instrument.

-

The scattered light pattern is measured by a series of detectors.

-

The instrument's software then calculates the particle size distribution based on the Mie or Fraunhofer theory of light scattering.

-

The results are typically reported as d10, d50, and d90 values.

Determination of the Angle of Repose

Objective: To assess the flowability of the powder.

Apparatus:

-

A funnel with a specified orifice diameter.

-

A horizontal, flat surface (base) with a fixed diameter.

-

A means to measure the height of the powder cone.

Procedure (Fixed Funnel Method):

-

Position the funnel vertically at a fixed height above the horizontal surface.

-

Allow the powder to flow freely through the funnel onto the center of the base, forming a conical pile.

-

Continue pouring until the apex of the cone reaches the tip of the funnel.

-

Measure the height (h) of the powder cone.

-

The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r), where r is the radius of the base of the cone.

Metabolic Pathway of this compound (Isomalt)

The metabolism of this compound is characterized by limited digestion and absorption in the small intestine, followed by fermentation in the large intestine.[16]

Digestion in the Small Intestine

The glycosidic bonds in this compound are more resistant to hydrolysis by human digestive enzymes compared to sucrose. A small fraction is hydrolyzed by brush border enzymes into its constituent monosaccharides (glucose) and sugar alcohols (sorbitol and mannitol), which are then absorbed.[16]

Fermentation in the Large Intestine

The majority of ingested this compound passes intact into the large intestine, where it is fermented by the gut microbiota, particularly Bifidobacteria. This fermentation process yields short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, along with gases like carbon dioxide and hydrogen.[16] This metabolic pathway contributes to its lower caloric value and low glycemic response.

Visualizations

Experimental Workflow for Powder Characterization

Caption: Workflow for the physical characterization of this compound powder.

Metabolic Pathway of this compound (Isomalt)

Caption: Simplified metabolic pathway of this compound (Isomalt) in the human body.

References

- 1. Isomalt - Wikipedia [en.wikipedia.org]

- 2. Functional sugar alcohol Isomalt Isomaltitol this compound - Buy Isomalt, isomaltitol, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]

- 3. caloriecontrol.org [caloriecontrol.org]

- 4. galenIQ, the product range | BENEO [beneo.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Isomalt | 64519-82-0 [chemicalbook.com]

- 7. easybuyingredients.com [easybuyingredients.com]

- 8. impactfactor.org [impactfactor.org]

- 9. marcordev.com [marcordev.com]

- 10. beneo.com [beneo.com]

- 11. beneo.com [beneo.com]

- 12. Isomalt - Pastry & Baking - eGullet Forums [forums.egullet.org]

- 13. benchchem.com [benchchem.com]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. usp.org [usp.org]

- 16. benchchem.com [benchchem.com]

Palatinitol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Palatinitol (Isomalt), Focusing on its Chemical Properties, Applications as a Pharmaceutical Excipient, and Metabolic Fate.

Executive Summary

This compound, more commonly known as Isomalt (B1678288), is a sugar alcohol (polyol) widely utilized in the food and pharmaceutical industries as a sugar substitute and excipient. It is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM). This guide provides a detailed overview of this compound's chemical identifiers, its applications in pharmaceutical formulations, particularly in protein stabilization and as a drug carrier, and its metabolic pathway. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental methodologies and quantitative data.

Chemical Identifiers and Properties

This compound is a white, crystalline, and odorless substance with a mild, sugar-like sweetness. Its chemical stability and low hygroscopicity make it a versatile excipient in various pharmaceutical dosage forms.

| Identifier | Value | Citation |

| Primary Name | Isomalt | [1][2] |

| Synonym(s) | This compound, Palatinit | [3] |

| CAS Number | 64519-82-0 | [1] |

| Molecular Formula | C12H24O11 | [4] |

| Molecular Weight | 344.31 g/mol | [4] |

| IUPAC Name | (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol; (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

| InChI | InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 | |

| InChIKey | SERLAGPUMNYUCK-YJOKQAJESA-N | |

| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(C(C(CO)O)O)O)CO)O)O)O)O)O | |

| Solubility | Soluble in water | [4] |

Metabolic Pathway and Physiological Effects

Unlike traditional sugars, this compound is poorly absorbed in the small intestine. The majority of ingested this compound transits to the large intestine, where it is fermented by the gut microbiota. This metabolic pathway results in a low glycemic response and a reduced caloric value.

The fermentation of this compound by gut bacteria, such as Bifidobacteria, leads to the production of short-chain fatty acids (SCFAs), which can have beneficial effects on gut health.[5] Studies have shown that regular consumption of Isomalt can lead to a moderate increase in stool frequency without affecting stool consistency, suggesting it may improve bowel function.[3]

Applications in Drug Development and Research

This compound's chemical and physical properties make it a valuable excipient in pharmaceutical formulations.

Protein Stabilization

This compound has been investigated as a stabilizing excipient for proteins, particularly during freeze-drying (lyophilization). While it may not provide the same level of activity retention as sucrose (B13894) immediately after freeze-drying, it has been shown to offer better protection during storage.[6][7]

Drug Carrier Systems

The porous, sponge-like structure of direct-compression grade Isomalt makes it an effective carrier for liquid active pharmaceutical ingredients (APIs).[8] It can absorb a significant amount of liquid while maintaining good flowability and compressibility, which is crucial for tablet manufacturing.[8][9] Studies have also explored the use of Isomalt-based microfibers as a potential drug carrier system, demonstrating rapid drug release.[10][11]

Experimental Protocols

This section outlines methodologies for key experiments cited in the literature concerning this compound.

Clinical Trial of Metabolic Effects

The following is a generalized protocol based on a randomized, double-blind, cross-over trial to assess the metabolic effects of this compound consumption.[3]

Methodology:

-

Subject Recruitment: Recruit a cohort of healthy volunteers.

-

Dietary Control: Provide subjects with a controlled diet, with the only variable being the daily supplementation of either this compound or a control substance (e.g., sucrose).

-

Data Collection: At the end of each treatment period, collect blood, urine, and stool samples.

-

Biochemical Analysis: Analyze blood samples for lipids, glucose, insulin, and other relevant biomarkers. Analyze urine for mineral excretion and stool samples for gut microbiota composition and SCFA content.

-

Gut Function Assessment: Monitor and record gastrointestinal transit time, defecation frequency, and stool consistency.

Evaluation of Isomalt as a Drug Carrier

The following protocol describes the evaluation of this compound as a carrier for a liquid API.[8][9]

Materials:

-

Direct compression grade Isomalt (e.g., galenIQ™ 721)

-

Liquid API

-

High-shear mixer-granulator

-

Rotary tablet press

-

Tablet testing equipment (for hardness, friability, and mass uniformity)

Procedure:

-

Blending: Place a known quantity of Isomalt into a high-shear mixer. Add the liquid API and blend at a specified speed and duration to ensure homogeneity.

-

Tableting: Transfer the blend to a rotary tablet press and compress into tablets of a target weight and hardness.

-

Tablet Characterization:

-

Mass Uniformity: Weigh a sample of tablets individually to assess mass variation.

-

Hardness: Measure the crushing strength of a sample of tablets.

-

Friability: Subject a sample of tablets to a standardized tumbling protocol and measure the weight loss.

-

Drug Dissolution: Perform dissolution testing according to pharmacopeial standards to evaluate the release of the API from the tablets.

-

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound.

Table 1: Performance of Isomalt as a Carrier for Liquid APIs [8][9]

| Parameter | Linseed Oil (7% w/w) | Simethicone (7% w/w) | Pharmacopoeial Requirement |

| Tablet Mass Uniformity | Complies | Complies | Ph. Eur. 2.9.5 |

| Tablet Friability | Complies | Complies | Ph. Eur. 2.9.7 |

| Tablet Hardness | Excellent Yield | Excellent Yield | N/A |

| Flow Properties | Suitable for tableting | Suitable for tableting | N/A |

Table 2: Effect of Isomalt on Gut Microbiota [5]

| Bacterial Group | Change with Isomalt Consumption | p-value |

| Bifidobacteria | Increase | <0.05 |

| Lactobacillus | No significant change | >0.05 |

| Bacteroides | No significant change | >0.05 |

| Enterococcus | No significant change | >0.05 |

| E. coli | No significant change | >0.05 |

Table 3: Protein (LDH) Stability with Isomalt as an Excipient [6][7]

| Condition | Sucrose | Isomalt |

| LDH Activity after Freeze-Drying | Almost completely retained | Considerably lower than sucrose |

| LDH Activity after Storage (21 days at 16% RH) | Most enzymatic activity lost | Better retention of activity than sucrose |

Conclusion

This compound (Isomalt) is a well-characterized excipient with a favorable safety profile and several beneficial properties for pharmaceutical applications. Its low hygroscopicity, good compressibility, and pleasant taste make it suitable for a variety of oral dosage forms. For researchers and drug development professionals, its potential as a protein stabilizer for lyophilized formulations and as a carrier for liquid APIs warrants further investigation. Its metabolic fate, characterized by limited absorption and fermentation in the colon, results in a low glycemic response and prebiotic effects, which are advantageous for certain patient populations. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and development involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TargetMol [targetmol.com]

- 3. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [helda.helsinki.fi]

- 7. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tabletscapsules.com [tabletscapsules.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

The Solubility Profile of Palatinitol in Organic Solvents: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of Palatinitol (Isomalt) in various organic solvents, providing critical data and methodologies for its application in pharmaceutical and chemical research.

This compound, commercially known as Isomalt, is a sugar alcohol widely utilized in the food and pharmaceutical industries as a sugar substitute.[1] It is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[1] Its stability, low hygroscopicity, and favorable safety profile make it a versatile excipient in various formulations.[1] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in drug development, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, supported by quantitative data and detailed experimental protocols.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. While it is freely soluble in water, its solubility in organic solvents is generally limited. The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents.

Table 1: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Solvent | Temperature (°C) | Solubility |

| DMSO | Not Specified | 12 mg/mL |

Table 2: Solubility of this compound (Isomalt) in Water-Ethanol Mixtures at Various Temperatures (Mole Fraction)

Data derived from a study by Wang et al. (2013). The solubility of this compound decreases significantly with an increasing mole fraction of ethanol, highlighting ethanol's role as an antisolvent.[2]

| Temperature (K) | Mole Fraction of Water | Mole Fraction of this compound |

| 288.15 | 1.00 | ~0.012 |

| 298.15 | 1.00 | ~0.015 |

| 308.15 | 1.00 | ~0.018 |

| 318.15 | 1.00 | ~0.022 |

| 288.15 | 0.80 | ~0.005 |

| 298.15 | 0.80 | ~0.007 |

| 308.15 | 0.80 | ~0.009 |

| 318.15 | 0.80 | ~0.011 |

| 288.15 | 0.60 | <0.006 |

| 298.15 | 0.60 | <0.006 |

| 308.15 | 0.60 | <0.006 |

| 318.15 | 0.60 | <0.006 |

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Sparingly soluble to very slightly soluble.[3][4] |

| Anhydrous Ethanol | Practically insoluble.[3][5] |

| Methanol | No specific quantitative data found. Generally considered poorly soluble. |

| Acetone | No specific quantitative data found. Generally considered poorly soluble. |

| Propanol | No specific quantitative data found. Generally considered poorly soluble. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for two common experiments used to determine the solubility of compounds like this compound.

Gravimetric Method

This is a reliable and widely used method for determining the equilibrium solubility of a compound in a solvent.[2]

Apparatus:

-

Jacketed glass crystallizer or a temperature-controlled shaker bath

-

Magnetic stirrer or orbital shaker

-

Thermostat water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass or volume of the selected organic solvent in the crystallizer.

-

The vessel is securely sealed to prevent solvent evaporation.

-

The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached. The equilibration time should be determined experimentally.

-

After reaching equilibrium, agitation is stopped, and the solution is allowed to stand, permitting the undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.

-

The mass of the collected clear solution is accurately determined.

-

The solvent is evaporated from the solution by drying in an oven at an appropriate temperature until a constant weight of the dissolved this compound is obtained.

-

The solubility is then calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Laser Monitoring Method

This is a time-saving method, particularly useful for screening the solubility in multiple solvent systems. It relies on detecting the transition from a clear solution to a suspension.[2]

Apparatus:

-

Jacketed glass crystallizer

-

Magnetic stirrer

-

Thermostat water bath

-

Laser emitter and a photodiode detector

Procedure:

-

A known volume of the solvent is placed in the crystallizer and maintained at a constant temperature.

-

A laser beam is passed through the solvent and monitored by the detector.

-

A small, precisely known amount of this compound is added to the solvent while stirring.

-

The change in the laser light transmission or scattering is continuously monitored.

-

As long as the added this compound dissolves, the solution remains clear, and the laser signal remains stable.

-

The saturation point is reached when the added solid no longer dissolves, leading to the formation of a suspension. This is detected by a sharp change in the light transmission or scattering.

-

The total amount of this compound added to reach this saturation point is used to calculate the solubility.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 5. americanchemistry.com [americanchemistry.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Palatinitol (Isomalt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinitol, commercially known as Isomalt, is a sugar substitute and a member of the polyol family. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] Renowned for its sugar-like physical properties, low hygroscopicity, and good thermal and chemical stability, this compound is extensively utilized in the food and pharmaceutical industries.[2][3] Its stability during thermal processing is a critical attribute, particularly in applications such as baking, confectionery, and melt granulation in pharmaceutical tablet manufacturing. This guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, synthesizing available data to inform its application in research and development.

Thermal Stability and Degradation Profile

This compound exhibits notable thermal stability, rendering it suitable for processes requiring high temperatures.[2] Unlike many sugars, it does not undergo caramelization or browning reactions.[2] The thermal behavior of this compound is primarily characterized by its melting and subsequent decomposition at higher temperatures.

Data Presentation

The thermal properties of this compound have been characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Properties of this compound (Isomalt)

| Property | Temperature Range (°C) | Observations |

| Glass Transition (Tg) | ~60 | Observed in samples cooled after melting.[4] |

| Water of Crystallization Release | ~100 | Endothermic event corresponding to the release of water.[4] |

| Melting Point | 145 - 150 | Sharp endothermic peak observed in DSC.[2] |

| Onset of Significant Decomposition | >200 - 300 | Significant weight loss begins, as indicated by TGA. The component D-Mannitol begins to decompose around 300°C.[2] |

Table 2: Expected Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Expected Weight Loss (%) | Description |

| < 150 | < 1 | Minor loss of residual moisture. |

| 150 - 300 | Minimal | Generally stable in this range. |

| > 300 | Significant | Onset of major thermal decomposition. |

Thermal Degradation Pathway

The thermal degradation of this compound at elevated temperatures is a complex process. While a detailed analysis of all degradation products is not extensively documented in the public domain, the primary degradation pathway is believed to involve hydrolysis of the glycosidic bond, followed by dehydration and oxidation of the resulting monosaccharide alcohols.

The initial step is the hydrolytic cleavage of the glycosidic linkages in GPS and GPM, yielding their constituent components: glucose, sorbitol, and mannitol.[2] At very high temperatures, these polyols can undergo dehydration, leading to the formation of anhydro sugars.[2] Further oxidation can result in a variety of smaller, volatile compounds, including organic acids, aldehydes, and ketones.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal properties of this compound.

References

Isomalt as a Functional Sugar Alcohol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Scientific Principles and Applications of Isomalt (B1678288)

Executive Summary

Isomalt, a sugar alcohol derived from sucrose (B13894), has garnered significant attention within the scientific community for its unique physicochemical and physiological properties. As a functional food ingredient and pharmaceutical excipient, it offers a range of benefits, including a low caloric value, a negligible impact on postprandial blood glucose and insulin (B600854) levels, and non-cariogenicity. Furthermore, emerging research highlights its prebiotic effects on the gut microbiome. This technical guide provides a comprehensive overview of the scientific literature on Isomalt, presenting key quantitative data, detailed experimental protocols, and visualizations of its metabolic pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals exploring the utility of Isomalt in their respective fields.

Physicochemical Properties of Isomalt

Isomalt is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM)[1]. This unique composition confers upon it a range of desirable physical and chemical characteristics, making it a versatile ingredient in various applications[1][2][3].

Table 1: General and Physicochemical Properties of Isomalt

| Property | Value | References |

| Chemical Formula | C₁₂H₂₄O₁₁ | [1] |

| Molecular Weight | 344.31 g/mol | [1] |

| Appearance | White, odorless, crystalline powder or mass | [1] |

| Sweetness | 0.45 - 0.65 times that of sucrose | [1] |

| Melting Range | 145 - 150 °C | [1] |

| Glass Transition (Tg) | ~60 °C (for the amorphous state) | [1] |

| Solubility in Water | Temperature-dependent; 24.5 g/100 g solution at 24°C | [4] |

| Hygroscopicity | Low; does not significantly absorb water up to 85% relative humidity at 25°C | [1][5] |

| Thermal Stability | High; no degradation or caramelization at elevated processing temperatures | [1] |

| Chemical Stability | Stable under both acidic and alkaline conditions | [6] |

Metabolic and Physiological Effects

Isomalt's functional properties are primarily attributed to its unique metabolic fate within the human digestive system. Unlike sucrose, it is only partially hydrolyzed and absorbed in the small intestine, with the majority reaching the colon for fermentation by the gut microbiota[7].

Low Caloric Value and Glycemic Response

Due to its incomplete digestion and absorption, Isomalt provides significantly fewer calories than sucrose. For food labeling purposes in the United States, an energy value of 2 kcal per gram is used[7][8].

Table 2: Metabolic and Physiological Data for Isomalt

| Parameter | Value | References |

| Caloric Value | 2 kcal/g | [7][8] |

| Glycemic Index (GI) | 2 - 9 | [1][2][7] |

Numerous studies have demonstrated that the consumption of Isomalt results in a significantly lower postprandial blood glucose and insulin response compared to sugar[7][9][10]. A series of randomized controlled trials on various sweets where sugar was replaced with Isomalt showed a reduction in the incremental glucose peak (iCmax) by 46% to 83% and the two-hour incremental area under the curve (iAUC2h) by 5% to 71%[10]. The corresponding insulin iCmax and iAUC2h were reduced by 70% to 92% and 58% to 87%, respectively[10].

Prebiotic Effects on the Gut Microbiome

The unabsorbed fraction of Isomalt serves as a fermentable substrate for the colonic microbiota, thereby exerting a prebiotic effect.

Table 3: Effects of Isomalt on Gut Microbiota and Metabolites

| Parameter | Finding | References |

| Bifidobacteria | Daily intake of 30g of Isomalt for 4 weeks led to a significant increase in fecal bifidobacteria counts compared to a sucrose control group. | [7][11] |

| Bacterial β-glucosidase activity | Significantly decreased with Isomalt consumption compared to sucrose. | [11] |

| Fecal Short-Chain Fatty Acids (SCFAs) | No significant changes in fecal concentrations of acetate, propionate, and butyrate (B1204436) were observed in a human intervention study. | [11] |

| In vitro Butyrate Production | In vitro fermentation of Isomalt by several bifidobacteria strains yielded high concentrations of butyrate. | [11] |

The increase in beneficial bifidobacteria suggests that Isomalt can contribute to a healthier gut environment[7][11]. While one human study did not find a significant change in fecal SCFA levels, in vitro evidence points to the potential for Isomalt fermentation to produce significant amounts of butyrate, a key energy source for colonocytes with anti-inflammatory properties[11].

Non-Cariogenic Properties

Isomalt is considered "tooth-friendly" as it is not readily fermented by oral bacteria, such as Streptococcus mutans, into acids that cause dental caries[12][13]. The Food and Drug Administration (FDA) permits the health claim "does not promote dental caries" for sugar-free products containing Isomalt, provided they do not lower plaque pH to below 5.7 during or for up to 30 minutes after consumption[7]. Furthermore, the sweet taste of Isomalt-containing products can stimulate saliva production, which helps to neutralize acids and promote the remineralization of tooth enamel[7][12].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the scientific literature on Isomalt.

Determination of Glycemic and Insulinemic Response to Isomalt-Containing Foods

This protocol is based on a randomized controlled trial design to assess the postprandial blood glucose and insulin response to foods in which sugar is replaced by Isomalt[10].

Protocol 1: Glycemic and Insulinemic Response

-

Subject Recruitment: Recruit healthy adult volunteers (e.g., 10 participants, mean age 40.6 ± 7.0 years, BMI 23.5 ± 3.2 kg/m ²)[10].

-

Study Design: Employ a randomized, controlled, crossover design.

-

Test Products: Provide realistic portion sizes of sweets (e.g., chocolate, candies, mints, jam) in two versions: one with sugar and one where sugar is replaced 1:1 with Isomalt. Ensure products are comparable in appearance, taste, and sweetness[10].

-

Procedure: a. Subjects fast overnight for at least 10 hours. b. In the morning, a baseline capillary blood sample is taken. c. Subjects are randomly assigned to consume one of the test products. d. Further capillary blood samples are collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-consumption[10].

-

Analysis: a. Analyze blood samples for glucose and insulin concentrations. b. Calculate the incremental area under the curve (iAUC) for glucose and insulin for 120 and 180 minutes. c. Determine the incremental maximum concentration (iCmax) for glucose and insulin. d. Statistically compare the results between the Isomalt and sugar-containing products.

In Vitro Fermentation of Isomalt by Human Fecal Microbiota

This protocol describes an in vitro batch fermentation model to study the fermentation of Isomalt by the human gut microbiota and the production of short-chain fatty acids[14].

Protocol 2: In Vitro Fermentation

-

Fecal Inoculum Preparation: a. Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. b. Prepare a fecal slurry (e.g., 32% wt/vol) in a pre-warmed, anaerobic phosphate (B84403) buffer[14].

-

Fermentation Setup: a. Prepare an oligotrophic fermentation medium containing peptone. b. In an anaerobic chamber, add the fermentation medium, the fecal slurry, and the Isomalt substrate to fermentation tubes[14]. c. Incubate the tubes at 37°C with gentle shaking for a specified period (e.g., 20 hours)[14].

-

Sampling and Analysis: a. Collect samples from the fermentation tubes at various time points. b. Stop the microbial activity by placing the samples on ice. c. Analyze the samples for short-chain fatty acid (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS)[6]. d. Analyze changes in the microbial community composition using techniques such as 16S rRNA gene sequencing.

Measurement of Dental Plaque pH after Isomalt Consumption

This protocol outlines a method for measuring changes in dental plaque pH in human subjects after the consumption of Isomalt-containing products to assess their non-cariogenic potential[5][10].

Protocol 3: Dental Plaque pH Measurement

-

Subject Preparation: a. Recruit subjects who have a tendency to accumulate dental plaque. b. Instruct subjects to refrain from brushing their teeth for 48 hours prior to the experiment and to avoid eating or drinking (except water) on the morning of the test[10].

-

Procedure: a. Collect a baseline plaque sample from multiple tooth surfaces using a sterile instrument. b. Immediately suspend the plaque in a small amount of distilled water and measure the pH using a calibrated pH meter[10]. c. Have the subject consume a standardized amount of an Isomalt-containing product or rinse with an Isomalt solution for a set duration (e.g., 30 seconds)[10]. d. Collect plaque samples at various time intervals after consumption (e.g., 2, 5, 10, 15, 20, 30, 40, 50, and 60 minutes) and measure the pH of each sample[5].

-

Data Analysis: a. Plot the plaque pH over time to observe the pH curve. b. Determine the minimum pH reached and the duration for which the pH remains below a critical level (e.g., 5.7). c. Compare the results to a positive control (e.g., sucrose solution) and a negative control (e.g., water rinse).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, visualize key biological pathways and experimental processes related to Isomalt.

Caption: Metabolic pathway of Isomalt in the digestive tract.

Caption: Signaling pathway of SCFA-mediated gut hormone release.

Caption: Workflow for glycemic response clinical trial.

Conclusion

Isomalt stands out as a functional sugar alcohol with a robust body of scientific evidence supporting its benefits in metabolic health, gut microbiome modulation, and dental care. Its unique physicochemical properties make it a highly versatile ingredient for the development of healthier food products and patient-friendly pharmaceutical formulations. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and leverage the potential of Isomalt in their innovations. As consumer demand for sugar-reduced and functional foods continues to grow, Isomalt is well-positioned to play an increasingly important role in the food and pharmaceutical industries.

References

- 1. Isomalt | 64519-82-0 [chemicalbook.com]

- 2. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Fermentation Behavior of Isomalto/Malto-Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oss.jocpd.com [oss.jocpd.com]

- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomineral.cz [biomineral.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medicaljournalssweden.se [medicaljournalssweden.se]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of dietary fiber fermentation on short-chain fatty acid production and microbial composition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of three different methods for measurement of plaque-pH in humans after consumption of soft bread and potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Palatinitol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinitol, also known as Isomalt, is a sugar alcohol (polyol) derived from sucrose (B13894). It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). Its precursor, Palatinose (or Isomaltulose), is a structural isomer of sucrose. Due to their unique chemical structures, this compound and Palatinose exhibit a range of biological activities that are of significant interest to the food, pharmaceutical, and biotechnology industries. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound and its primary derivative, Palatinose, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Core Biological Activities and Quantitative Data

The primary biological activities of this compound and Palatinose revolve around their slow digestion and absorption, leading to several beneficial physiological effects.

Low Glycemic and Insulinemic Response

This compound and Palatinose are characterized by their low glycemic index (GI), meaning they cause a significantly lower and slower rise in blood glucose and insulin (B600854) levels compared to sucrose and other high-GI carbohydrates.[1] This is attributed to the strong α-1,6-glycosidic bond in Palatinose, which is hydrolyzed much more slowly by intestinal enzymes than the α-1,2 bond in sucrose.[2]

| Compound | Glycemic Index (GI) | Reference |

| Glucose | 100 | [1] |

| Sucrose | 68 | [1] |

| Palatinose (Isomaltulose) | 32 | [1] |

Table 1: Glycemic Index of Palatinose Compared to Glucose and Sucrose

A series of randomized controlled trials demonstrated that replacing sugar with Isomalt in various sweets leads to a significantly reduced postprandial glycemic and insulinemic response.[3]

| Sweet Product | Reduction in Incremental Glucose Peak (iCmax) vs. Sucrose | Reduction in 2-hour Incremental Area Under the Curve (iAUC2h) vs. Sucrose | Reference |

| Candies | -46% to -83% (p < 0.05) | -5% to -71% (p < 0.05) | [3] |

| Mints | -46% to -83% (p < 0.05) | -5% to -71% (p < 0.05) | [3] |

| Jam | -46% to -83% (p < 0.05) | -5% to -71% (p < 0.05) | [3] |

| Chocolate | -46% to -83% (p < 0.05) | -5% to -71% | [3] |

Table 2: Quantitative Effects of Isomalt on Postprandial Blood Glucose Response in Various Sweets

Similarly, the insulin response is significantly blunted.

| Sweet Product | Reduction in Insulin Incremental Peak (iCmax) vs. Sucrose | Reduction in 2-hour Insulin Incremental Area Under the Curve (iAUC2h) vs. Sucrose | Reference |

| Candies, Mints, Jam | -70% to -92% (p < 0.05) | -58% to -87% (p < 0.05) | [3] |

Table 3: Quantitative Effects of Isomalt on Postprandial Insulin Response in Various Sweets

Stimulation of Gut Hormone Secretion

The slow digestion of Palatinose allows it to reach the lower parts of the small intestine, where it stimulates the release of beneficial gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[4][5] These hormones play crucial roles in appetite regulation, glucose homeostasis, and overall metabolic health.[6][7]

A study involving overweight and obese volunteers, some with Type 2 diabetes, showed that consumption of 50g of isomaltulose resulted in significantly higher GLP-1 levels compared to sucrose.[4] Another study with adults with metabolic syndrome demonstrated that Palatinose consumption increased both GLP-1 and PYY levels, leading to a "second-meal effect" with a slower and lower blood glucose response to a subsequent meal.[7][8]

| Hormone | Effect of Palatinose (Isomaltulose) Consumption | Reference |

| GLP-1 | Significantly higher levels compared to sucrose | [4][5] |

| PYY | Increased levels, contributing to a second-meal effect | [6][8] |

Table 4: Effect of Palatinose on Gut Hormone Secretion

Prebiotic Effect on Gut Microbiota

Isomalt, being poorly absorbed in the small intestine, is fermented by the colonic microbiota.[9] A double-blind, placebo-controlled, cross-over study in healthy volunteers demonstrated that daily consumption of 30g of Isomalt for four weeks led to a significant increase in the population of beneficial Bifidobacteria compared to a sucrose-containing diet (P<0.05).[10][11] This bifidogenic effect suggests that Isomalt can be considered a prebiotic carbohydrate.[10]

| Parameter | Effect of 30g/day Isomalt vs. Sucrose (4 weeks) | P-value | Reference |

| Bifidobacteria Population | Statistically significant increase | <0.05 | [10][11] |

| Bacterial β-glucosidase activity | Decreased | <0.05 | [11] |

Table 5: Prebiotic Effects of Isomalt on Human Gut Microbiota

Non-Cariogenic Properties

This compound is resistant to fermentation by oral bacteria, which are responsible for producing acids that lead to tooth decay.[12] This non-cariogenic property makes it a widely used sugar substitute in sugar-free confectionery.[12]

Experimental Protocols

Glycemic Index (GI) Determination of Isomalt-Containing Sweets

-

Study Design: Randomized, controlled, crossover trial.[3]

-

Participants: 10 healthy adults (mean age: 40.6 ± 7.0 years, BMI: 23.5 ± 3.2 kg/m ²).[3]

-

Intervention: Participants consumed realistic portion sizes of sweets (chocolate, candies, mints, jam) containing either sugar or a 1:1 replacement with Isomalt in a randomized order after an overnight fast.[3]

-

Blood Sampling: Capillary blood samples were taken at baseline and at regular intervals up to 180 minutes post-consumption.[3]

-

Analysis: Blood glucose was determined using the glucose oxidase technique. Insulin was measured using an electro-chemiluminescence immunoassay. The incremental area under the curve (iAUC) and the incremental peak concentration (iCmax) were calculated.[3]

-

Statistical Analysis: Paired t-test or repeated measures ANOVA were used to compare the effects of Isomalt and sugar-containing sweets.[3]

Assessment of Gut Hormone Response to Palatinose

-

Study Design: Double-blind, randomized, placebo-controlled, cross-over trial.[4]

-

Participants: 30 overweight/obese volunteers (aged 49-77), half of whom had Type 2 diabetes.[4]

-

Intervention: After a baseline breakfast, participants consumed a drink containing either 50g of isomaltulose or 50g of sucrose. One hour later, a standardized lunch was provided.[4]

-

Monitoring: Blood glucose, insulin, and incretins (including GLP-1) were monitored over a nine-hour period.[4]

-

Analysis: Specific immunoassays were used to quantify the concentrations of GLP-1 and other hormones in the collected blood samples.

Evaluation of the Prebiotic Effect of Isomalt

-

Study Design: Double-blind, placebo-controlled, cross-over study.[10][11]

-

Intervention: Participants consumed a controlled basal diet enriched with either 30g of Isomalt or 30g of sucrose daily for two 4-week periods, with a washout phase in between.[10][11]

-

Sample Collection: Stool samples were collected at the end of each study period.[10][11]

-

Microbiological Analysis: Faecal bacteria populations, including Bifidobacteria, were quantified using methods such as fluorescence in situ hybridization (FISH).

-

Luminal Marker Analysis: Faecal short-chain fatty acids (SCFAs), lactate, bile acids, and bacterial enzyme activities (e.g., β-glucosidase) were analyzed.[10][11]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are primarily mediated by their slow digestion and subsequent interaction with the gut endocrine system and microbiota.

Caption: Workflow for Glycemic Index Determination.

The slow hydrolysis of Palatinose in the upper small intestine leads to a lower concentration of glucose and fructose (B13574) being available for absorption. This blunted monosaccharide absorption directly results in a lower postprandial glycemic response. As it travels to the more distal parts of the small intestine, the presence of unabsorbed Palatinose and its hydrolysis products stimulates enteroendocrine L-cells.

Caption: Palatinose-Mediated Gut Hormone Release.

The released GLP-1 acts on its receptors in various tissues, including the pancreas, to potentiate glucose-dependent insulin secretion, and in the brain to promote satiety. PYY also acts centrally to reduce appetite. The combined effect is improved glycemic control and reduced energy intake.

In the colon, unabsorbed Isomalt is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and promoting the growth of beneficial bacteria like Bifidobacteria.

Caption: Prebiotic Effect of Isomalt in the Colon.

This compound Derivatives

While the majority of research has focused on this compound (Isomalt) and its immediate precursor Palatinose, the term "derivatives" can also encompass chemically modified forms. However, publicly available scientific literature on the synthesis and specific biological activities of other this compound derivatives, such as esters or ethers, is currently limited. The primary focus of research and development has been on the inherent properties of Isomalt and Isomaltulose. Future research may explore the potential of novel this compound derivatives in areas such as drug delivery, given their stability and low reactivity.

Conclusion

This compound and its precursor, Palatinose, exhibit a range of well-documented biological activities that are beneficial for human health. Their low glycemic and insulinemic profiles, ability to stimulate the release of satiety-regulating gut hormones, and prebiotic effects on the gut microbiota make them valuable ingredients for the development of healthier food products and potential therapeutic applications. The experimental evidence supporting these effects is robust, with numerous human clinical trials providing quantitative data. The underlying mechanisms, centered on their slow digestibility, are also well-understood. Further research into novel derivatives of this compound may open up new avenues for their application in the pharmaceutical and biomedical fields.

References

- 1. Bioactive natural derivatives of phthalate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-O-alpha-D-Glucopyranosyl-D-mannitol | C12H24O11 | CID 88735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, structure, and antiviral activity 4(6)-β-d-glucopyranosylamino-2-R-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palatinose™ boosts GLP-1 & PYY for health | BENEO [beneo.com]

- 6. nmc-magazine.com [nmc-magazine.com]

- 7. Palatinose enhances the response of gut hormones GLP-1 and PYY, supporting long-term metabolic health [nutraceuticalbusinessreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide YY inhibits nutrient-, hormonal-, and vagally-stimulated pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Palatinitol: A Technical Guide to its Discovery and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinitol, commercially known as Isomalt (B1678288), is a sugar substitute with a sugar-like taste and texture, but with half the calories and a low glycemic index.[1] It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2] Due to its stability, non-cariogenic properties, and suitability for individuals with diabetes, this compound has found widespread application in the food, pharmaceutical, and nutraceutical industries. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and quantitative data for researchers and professionals in the field.

A Journey of Discovery: The History of this compound Synthesis